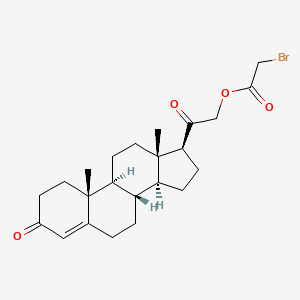
21-Bromoacetoxyprogesterone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21-Bromoacetoxyprogesterone, also known as this compound, is a useful research compound. Its molecular formula is C23H31BrO4 and its molecular weight is 451.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiprogestational Activity
- Mechanism of Action : 21-Bromoacetoxyprogesterone exhibits potent antiprogestational activity, which allows it to antagonize the effects of endogenous progesterone. This property is crucial for applications in fertility control and the management of hormone-dependent tumors .
- Clinical Uses :
Cancer Treatment
- Hormone-Dependent Cancers : The compound has shown efficacy in inhibiting the growth of hormone-dependent cancers such as breast, endometrial, and ovarian cancers. It operates by binding to progesterone receptors, thereby blocking the proliferative effects of natural hormones .
- Case Studies :
Antiandrogenic Properties
- Inhibition of Testosterone Conversion : Research indicates that derivatives like this compound can inhibit the conversion of testosterone to dihydrotestosterone (DHT), which is essential in treating androgen-dependent conditions such as prostate cancer .
Data Tables
| Application Area | Specific Use Cases | Evidence Level |
|---|---|---|
| Antiprogestational Activity | Induction of menses, endometriosis treatment | High |
| Cancer Treatment | Inhibition of breast and endometrial cancers | Moderate |
| Antiandrogenic Properties | Prostate cancer treatment | Moderate |
Case Studies
- Study on Endometrial Response : A study evaluated the effectiveness of this compound in inhibiting endometrial responses induced by estrogen priming. Results indicated significant reductions in endometrial thickness, supporting its use in managing conditions like endometriosis .
- Breast Cancer Cell Lines : In another study, various progesterone analogs were tested against human breast cancer cell lines. The results showed that compounds with structural modifications similar to this compound exhibited enhanced antiproliferative effects compared to standard treatments .
常见问题
Basic Questions
Q. What are the key methodological considerations for synthesizing and characterizing 21-Bromoacetoxyprogesterone in laboratory settings?
Synthesis typically involves bromoacetylation of progesterone derivatives under controlled conditions. Purification steps should include column chromatography or recrystallization to ensure >95% purity. Characterization requires analytical techniques such as NMR (¹H and ¹³C) to confirm the bromoacetoxy substitution at the C21 position, alongside High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
Q. What safety protocols are recommended for handling this compound in laboratory environments?
Use closed systems or local exhaust ventilation to minimize airborne exposure. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised during powder handling. Emergency eyewash stations and safety showers should be accessible .
Q. How should this compound be stored to maintain stability?
Store at +20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Monitor humidity levels (<30% RH) to avoid hydrolysis of the bromoacetoxy group .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound analogs?
Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to prioritize analogs. Use in vitro assays (e.g., receptor binding studies) to compare potency against progesterone receptors. Computational modeling (e.g., molecular docking) can predict interactions at the ligand-binding domain .
Q. What advanced analytical techniques are critical for resolving structural ambiguities in this compound derivatives?
X-ray crystallography provides definitive stereochemical data. For dynamic studies, employ 2D NMR techniques (e.g., COSY, NOESY) to analyze spatial proximity of substituents. Isotopic labeling (e.g., deuterated solvents) enhances spectral resolution in complex mixtures .
Q. How should statistical analyses be rigorously applied to pharmacological data involving this compound?
Report means with standard deviations (SD) or standard errors (SEM) based on instrument precision. Use ANOVA for multi-group comparisons, with post-hoc Tukey tests. Specify exact P-values (e.g., P = 0.032) rather than thresholds (e.g., P < 0.05) to avoid dichotomous interpretations .
Q. What strategies address contradictions in experimental outcomes, such as inconsistent potency across cell lines?
Conduct sensitivity analyses to identify confounding variables (e.g., cell passage number, culture conditions). Validate findings using orthogonal assays (e.g., ELISA for protein quantification alongside flow cytometry). Replicate studies in independent labs to rule out technical artifacts .
Q. How can researchers differentiate this compound from structurally related steroids in mixed samples?
Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with selective reaction monitoring (SRM) for targeted detection. Compare retention times and fragmentation patterns against reference standards. Optimize chromatographic conditions (e.g., C18 columns, gradient elution) to resolve co-eluting peaks .
Q. What methodologies are recommended for studying the metabolic pathways of this compound in preclinical models?
Use radiolabeled (e.g., ¹⁴C) compounds to track metabolic fate in rodent hepatocyte assays. Combine ultra-performance liquid chromatography (UPLC) with high-resolution mass spectrometry for metabolite identification. Cross-validate results with in silico tools (e.g., CYP450 inhibition assays) .
Q. Methodological Notes
- Data Reporting : Follow Beilstein Journal guidelines: Include experimental details (e.g., solvent ratios, reaction temperatures) in supplementary materials. For novel compounds, provide elemental analysis data (C, H, N) and IR spectra .
- Ethical Compliance : Adhere to institutional biosafety protocols for steroid handling. Document waste disposal methods for brominated compounds .
属性
CAS 编号 |
36049-51-1 |
|---|---|
分子式 |
C23H31BrO4 |
分子量 |
451.4 g/mol |
IUPAC 名称 |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-bromoacetate |
InChI |
InChI=1S/C23H31BrO4/c1-22-9-7-15(25)11-14(22)3-4-16-17-5-6-19(20(26)13-28-21(27)12-24)23(17,2)10-8-18(16)22/h11,16-19H,3-10,12-13H2,1-2H3/t16-,17-,18-,19+,22-,23-/m0/s1 |
InChI 键 |
MTUSCDYDTPSRHE-XAFQUIJGSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)CBr)CCC4=CC(=O)CCC34C |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)CBr)CCC4=CC(=O)CC[C@]34C |
规范 SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)CBr)CCC4=CC(=O)CCC34C |
同义词 |
21-BRAP 21-bromoacetoxyprogesterone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















